Cannabicyclol

Catalog No.
S594216
CAS No.
21366-63-2
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabicyclol

CAS Number

21366-63-2

Product Name

Cannabicyclol

IUPAC Name

(1R,9R,12S,14R)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-13-11-15(22)17-16(12-13)23-21(4)10-9-14-18(21)19(17)20(14,2)3/h11-12,14,18-19,22H,5-10H2,1-4H3/t14-,18+,19+,21+/m0/s1

InChI Key

IGHTZQUIFGUJTG-QSMXQIJUSA-N

SMILES

CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O

Synonyms

cannabicyclol

Canonical SMILES

CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3[C@H]4[C@@H](C3(C)C)CC[C@]4(OC2=C1)C)O

CBL as a Cannabinoid Receptor Modulator

One study published in the journal "Phytotherapy Research" found that CBL acted as a weak antagonist of the CB1 receptor, one of the main cannabinoid receptors in the central nervous system []. This suggests CBL might have potential effects opposite to those of THC, which acts as a partial agonist at the CB1 receptor. Further research is needed to explore this possibility and understand the full implications.

Anti-inflammatory Properties

Early research suggests CBL might possess anti-inflammatory properties. A study published in "Life Sciences" investigated the effects of various cannabinoids on lipopolysaccharide (LPS)-induced inflammation in mouse macrophages. The study found that CBL, along with other minor cannabinoids like cannabichromene (CBC), significantly reduced the production of inflammatory markers compared to the control group [].

Cannabicyclol is a non-psychoactive cannabinoid found in the Cannabis plant, specifically formed as a degradation product of cannabichromene. Its chemical structure is characterized by the formula C21H30O2C_{21}H_{30}O_{2} and a molar mass of approximately 314.469 g/mol . Cannabicyclol typically arises through the oxidation of cannabichromene, a process that can be accelerated by factors such as heat, age, and ultraviolet light . This cannabinoid has garnered attention for its unique structural properties and potential therapeutic applications, although comprehensive pharmacological evaluations are still pending.

. Primarily, it is produced when cannabichromene undergoes oxidation, which can occur naturally or be facilitated in a laboratory setting . The degradation pathway can involve exposure to light or acidic conditions, leading to the transformation of cannabichromene into cannabicyclol. Additionally, research has indicated that cannabicyclol can be synthesized from citral and olivetol under pyridine catalysis, highlighting alternative synthetic routes .

Cannabicyclol can be synthesized through several methods:

  • Oxidation of Cannabichromene: This is the primary method where cannabichromene oxidizes into cannabicyclol under various conditions (heat, UV light) or through artificial means in laboratory settings .
  • Pyridine-Catalyzed Reaction: Cannabicyclol can also be synthesized from citral and olivetol using pyridine as a catalyst. This method involves heating the reactants to facilitate the formation of cannabinoids .
  • Total Synthesis: Various total synthesis strategies have been reported in literature that involve complex multi-step processes to construct the cannabicyclol molecule from simpler precursors .

While specific applications of cannabicyclol are still under research, its unique chemical properties suggest potential uses in:

  • Pharmaceutical Development: As interest in cannabinoids grows, cannabicyclol may serve as a candidate for developing new therapeutic agents.
  • Research: Its role in studies examining cannabinoid interactions could provide insights into the broader effects of cannabis compounds.
  • Consumer Products: As products containing cannabinoids become more popular, there may be market opportunities for cannabicyclol-based formulations targeting health-conscious consumers seeking novel cannabinoid experiences .

Cannabicyclol shares structural similarities with several other cannabinoids. Below is a comparison with related compounds:

Compound NameRelation to CannabicyclolKey Characteristics
CannabinolDegradation product of tetrahydrocannabinolKnown for sedative effects; psychoactive
CannabichromenePrecursor to cannabicyclolExhibits anti-inflammatory properties
CannabidiolNon-psychoactive cannabinoidWidely researched for therapeutic benefits
CannabitriolDerived from cannabidiolic acidPotential anti-inflammatory effects
Tetrahydrocannabinolic AcidPrecursor to tetrahydrocannabinolPsychoactive properties; widely studied

Cannabicyclol's uniqueness lies in its specific pathway of formation from cannabichromene and its potential non-intoxicating effects compared to other cannabinoids derived from tetrahydrocannabinol or cannabidiol.

XLogP3

6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

314.224580195 g/mol

Monoisotopic Mass

314.224580195 g/mol

Heavy Atom Count

23

UNII

MP5WZK8M5U

Wikipedia

Cannabicyclol

Dates

Modify: 2023-08-15

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